Morpholin-4-YL-thiophen-3-YL-acetic acid

Description

Morpholin-4-yl-thiophen-3-yl-acetic acid (CAS: 490027-09-3) is a heterocyclic compound featuring a morpholine ring linked to a thiophene moiety at the 3-position, with an acetic acid substituent. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica in 2025, which may limit its current experimental use .

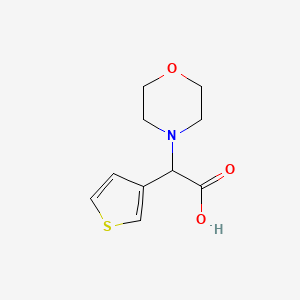

Structure

2D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1,6-7,9H,2-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNFVONNFHQFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CSC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656355 | |

| Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490027-09-3 | |

| Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Intermediate Formation

- Cyclization reactions are often employed to form heterocyclic intermediates that incorporate morpholine and thiophene rings.

- Reagents such as carbonyl diimidazole or potassium phthalimide are used to facilitate cyclization and substitution steps.

- Reactions are conducted under inert atmosphere at temperatures around 30-90 °C with stirring for several hours (up to 20 hours).

- Purification is typically achieved by filtration, washing, and recrystallization without extensive chromatographic steps, enhancing scalability.

Amide Formation and Amidation

- Amide intermediates are synthesized from esters via amino-lysis using ammonia or hydrazine derivatives.

- Activation of carboxylic acid groups with coupling agents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) followed by ammonia gas treatment allows efficient amide formation.

- Reactions are performed in polar aprotic solvents such as DMF at room temperature or slightly elevated temperatures (~25 °C) for 1-2 hours.

- This method yields high purity amides suitable for further transformations.

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to accelerate synthesis with high yields and reduced reaction times.

- For morpholine-containing thiophene derivatives, microwave conditions at 600 W for 20-30 minutes have been optimized to achieve yields up to 97%.

- This method is advantageous for industrial scale-up due to energy efficiency and shorter reaction times.

Representative Experimental Data and Conditions

Analytical and Purification Considerations

- Reaction monitoring is commonly performed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

- Purification often involves filtration, washing with solvents like acetone or methanol, and recrystallization to achieve high purity.

- Characterization is confirmed by spectroscopic methods such as ^1H-NMR, IR spectroscopy, and mass spectrometry.

- Elemental analysis and melting point determination are used to confirm compound identity and purity.

Challenges and Optimization Notes

- Use of hazardous reagents like haloformates and bromine derivatives in some reported methods can lead to impurity formation and lower yields, making them less suitable for scale-up.

- Replacement of hazardous bases (e.g., NaH) with milder bases (e.g., K2CO3) improves safety and process friendliness.

- Microwave-assisted synthesis offers a greener and more efficient alternative with significantly reduced reaction times and high yields.

- Avoiding chromatographic purification steps enhances scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-YL-thiophen-3-YL-acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Morpholin-4-YL-thiophen-3-YL-acetic acid has the following chemical characteristics:

- Molecular Formula : C10H13NO3S

- Molecular Weight : 227.28 g/mol

- IUPAC Name : 2-morpholin-4-yl-2-thiophen-3-ylacetic acid

The compound features a morpholine ring, a thiophene moiety, and an acetic acid functional group, which contribute to its diverse biological activities.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized for:

- Synthesis of Complex Molecules : It can be employed in the construction of more intricate chemical structures through various reactions such as oxidation, reduction, and electrophilic substitution.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Dihydrothiophene derivatives |

| Substitution | Bromine | Halogenated thiophene derivatives |

Biology

In biological research, this compound is investigated for its interactions with enzymes and proteins. It plays a role in:

- Enzyme Interactions : The compound has been studied for its ability to modulate enzyme activity, particularly in cancer pathways.

Medicine

The compound shows promise in medicinal chemistry with potential therapeutic applications:

- Anticancer Activity : Recent studies indicate that this compound inhibits key processes associated with tumor growth. For example, it has been shown to inhibit T-cell factor-driven transcription in colorectal cancer cells.

Table 1: Anticancer Activity of this compound

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SW620 (CRC) | 3.5 | Inhibition of TCF transcription | |

| Various Tumor Cells | 4.94 | Reversal of epithelial-mesenchymal transition (EMT) | |

| HT29 (CRC) | 2.67 | Inhibition of DNA gyrase |

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Colorectal Cancer Treatment

In a study involving SW620 tumor organoids, this compound significantly reduced TCF-driven transcriptional activity, leading to decreased tumor growth and enhanced sensitivity to chemotherapy.

Antimicrobial Efficacy

Clinical evaluations demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus species, suggesting its potential use in treating chronic infections associated with biofilms.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship indicate that modifications to the morpholine and thiophene rings can significantly impact the biological activity of this compound.

Table 3: SAR Analysis of this compound Derivatives

| Compound | Modification | IC50 (µM) |

|---|---|---|

| 5a | No modification | 4.94 |

| 5b | Methyl group addition | 4.96 |

| 5c | Methyl at position 4 | 4.00 |

Mechanism of Action

The mechanism of action of Morpholin-4-YL-thiophen-3-YL-acetic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The thiophene ring and morpholine moiety contribute to its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Morpholin-4-yl-thiophen-3-yl-acetic acid, we compare it with structurally related compounds, focusing on molecular structure, physicochemical properties, and functional differences.

Structural Analogs

2.1.1 Morpholin-4-yl-thiophen-2-yl-acetic Acid (CAS: 870860-34-7)

- Structural Difference : The thiophene substituent is at the 2-position instead of the 3-position.

- Implications: Positional isomerism may alter electronic conjugation and steric interactions, affecting binding affinity in biological systems or solubility. Both isomers share identical molecular formulas (C₁₀H₁₃NO₃S) and purity (95%) but differ in commercial availability; the 2-yl analog remains available .

2.1.2 (4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic Acid (CAS: 66950-03-6)

- Structural Difference : Replaces thiophene with a 1,2,5-thiadiazole ring.

- Implications : The thiadiazole introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. This compound has a higher molar mass (245.26 g/mol) and is classified as an irritant (Xi), suggesting greater reactivity or toxicity compared to thiophene-based analogs .

Functional Group Variants

2.2.1 3-(Morpholin-4-ylsulfonyl)thiophene-2-carboxylic Acid (CAS: 878466-29-6)

- Structural Difference : Substitutes the acetic acid group with a carboxylic acid directly attached to thiophene and adds a sulfonyl-morpholine group.

- This compound’s purity (95%) and availability make it a viable alternative for drug discovery pipelines .

2.2.2 2-Morpholin-4-yl-1,3-thiazole-4-carboxylic Acid (CAS: 906353-04-6)

- Structural Difference : Replaces thiophene with a thiazole ring.

- Implications : Thiazole’s nitrogen atom enhances metabolic stability and bioavailability, often preferred in pharmaceutical scaffolds. Its purity (98%) and commercial availability highlight its utility in high-throughput screening .

Data Table: Key Comparative Properties

Research Findings and Implications

Electronic and Steric Effects: Thiophene-3-yl substitution in the target compound may confer distinct electronic properties compared to the 2-yl isomer, influencing π-π stacking interactions in drug-receptor binding .

Synthetic Accessibility :

- The discontinuation of this compound contrasts with the availability of its 2-yl isomer and sulfonyl/carboxylic acid variants, suggesting a shift toward more stable or synthetically tractable derivatives .

Safety Profiles :

- The thiadiazole derivative’s irritant classification underscores the importance of structural modifications to mitigate toxicity in drug development .

Biological Activity

Morpholin-4-YL-thiophen-3-YL-acetic acid (MTA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews its biological activities based on recent research findings, highlighting its mechanisms of action, efficacy, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C10H13NO3S

- Molecular Weight : 227.28 g/mol

This compound features a morpholine ring, a thiophene moiety, and an acetic acid functional group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that MTA exhibits significant anticancer properties through its ability to inhibit key cellular processes associated with tumor growth and metastasis. One study highlighted its role in inhibiting T-cell factor (TCF)-driven transcriptional activity, which is pivotal in colorectal cancer (CRC). The compound demonstrated the ability to reverse epithelial-mesenchymal transition (EMT) in cancer cells, a process that contributes to increased metastatic potential and drug resistance .

Table 1: Anticancer Activity of MTA in Various Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SW620 (CRC) | 3.5 | Inhibition of TCF transcription | |

| Various Tumor Cells | 4.94 | Reversal of EMT | |

| HT29 (CRC) | 2.67 | Inhibition of DNA gyrase |

Antimicrobial Activity

In addition to its anticancer effects, MTA has shown promising antimicrobial activity. A recent study evaluated the compound against various bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 µg/mL for the most active derivatives, indicating strong potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of MTA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the morpholine and thiophene rings can significantly impact the biological activity of MTA. For instance, substituents on the thiophene ring have been shown to enhance urease inhibitory activity, which is crucial for treating infections caused by ureolytic bacteria .

Table 3: SAR Analysis of MTA Derivatives

| Compound | Modification | IC50 (µM) |

|---|---|---|

| 5a | No modification | 4.94 |

| 5b | Methyl group addition | 4.96 |

| 5c | Methyl at position 4 | 4.00 |

Case Studies

- Colorectal Cancer Treatment : In a study involving SW620 tumor organoids, MTA demonstrated a significant reduction in TCF-driven transcriptional activity, leading to decreased tumor growth and enhanced sensitivity to chemotherapy .

- Antimicrobial Efficacy : A clinical evaluation showed that MTA effectively inhibited biofilm formation in Staphylococcus species, suggesting its potential use in treating chronic infections associated with biofilms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Morpholin-4-YL-thiophen-3-YL-acetic acid, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving morpholine and thiophene precursors. For example, thiophene derivatives with active methylene groups may react with morpholine under basic conditions. Optimization requires controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . Microwave-assisted synthesis, as demonstrated for analogous triazole-thiophene hybrids, may reduce reaction time and improve efficiency .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying morpholine ring geometry and thiophene-acetic acid linkage .

- Spectroscopy :

- NMR : H and C NMR confirm proton environments (e.g., morpholine N-CH at δ 3.6–3.8 ppm) and carbon backbone.

- FT-IR : Peaks at 1700–1720 cm indicate the carboxylic acid group, while 1100–1250 cm corresponds to C-O-C in morpholine .

Q. What are the key stability considerations for handling and storing this compound?

- Answer : The compound is stable under dry, inert conditions but sensitive to moisture and heat. Store at 2–8°C in airtight containers with desiccants. Avoid contact with strong acids/bases (risk of decarboxylation) or oxidizing agents (potential thiophene ring degradation) .

Advanced Research Questions

Q. How can contradictory spectral and crystallographic data be resolved during conformational analysis?

- Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from dynamic effects (e.g., ring puckering in morpholine). Use variable-temperature NMR to probe conformational flexibility. Complement with DFT calculations (e.g., Gaussian09) to model energetically favorable conformers and compare with experimental data .

Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiophene ring’s electron-rich nature may favor electrophilic substitution.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetic acid group’s solvation in polar solvents) .

Q. How to design biological interaction studies while accounting for physicochemical properties?

- Answer :

- LogP/D solubility : Determine via HPLC or shake-flask methods to assess membrane permeability.

- Protein binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study interactions with targets like enzymes or receptors. Adjust buffer pH to match the compound’s pKa (~4.5 for acetic acid group) for optimal solubility .

Methodological Challenges and Data Analysis

Q. What experimental controls are essential when synthesizing derivatives with modified morpholine or thiophene groups?

- Answer : Include negative controls (e.g., reactions without catalysts) to rule out side products. Monitor reaction progress via TLC or LC-MS. For regioselective modifications (e.g., thiophene C-3 vs. C-2 substitution), employ directing groups or protective strategies .

Q. How to address low reproducibility in crystallographic data due to polymorphism?

- Answer : Screen multiple crystallization conditions (solvent mixtures, cooling rates) to isolate stable polymorphs. Use synchrotron radiation for high-resolution data collection, and validate with Hirshfeld surface analysis to detect weak intermolecular interactions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.